molecular formula C10H7Br2N B6162534 5,8-dibromo-6-methylisoquinoline CAS No. 2383980-14-9

5,8-dibromo-6-methylisoquinoline

Cat. No.: B6162534
CAS No.: 2383980-14-9
M. Wt: 301
InChI Key:
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Description

5,8-Dibromo-6-methylisoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. The presence of bromine atoms at positions 5 and 8, along with a methyl group at position 6, makes this compound unique and of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dibromo-6-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylisoquinoline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 8 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: 5,8-Dibromo-6-methylisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5,8-dibromo-6-methylisoquinoline involves its interaction with specific molecular targets. The bromine atoms and the methyl group influence the compound’s reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5,8-Dibromo-6-methylisoquinoline is unique due to the presence of both bromine atoms and the methyl group. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,8-dibromo-6-methylisoquinoline can be achieved through a multi-step process involving bromination, alkylation, and cyclization reactions.", "Starting Materials": [ "2-methylbenzaldehyde", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "sodium iodide", "sulfuric acid", "potassium carbonate", "methylamine" ], "Reaction": [ "Step 1: Bromination of 2-methylbenzaldehyde with bromine in acetic acid to yield 2-bromo-6-methylbenzaldehyde", "Step 2: Alkylation of ethyl acetoacetate with 2-bromo-6-methylbenzaldehyde in the presence of sodium hydroxide to yield 5-bromo-8-methyl-2-oxo-1,2-dihydroisoquinoline", "Step 3: Bromination of 5-bromo-8-methyl-2-oxo-1,2-dihydroisoquinoline with bromine in the presence of sulfuric acid to yield 5,8-dibromo-8-methyl-2-oxo-1,2-dihydroisoquinoline", "Step 4: Cyclization of 5,8-dibromo-8-methyl-2-oxo-1,2-dihydroisoquinoline with methylamine in the presence of potassium carbonate to yield 5,8-dibromo-6-methylisoquinoline" ] }

CAS No.

2383980-14-9

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

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